molecular formula C15H22N2O3 B1292759 3-(Pyridin-4-yloxy)-piperidine-1-carboxylic acid tert-butyl ester CAS No. 954228-57-0

3-(Pyridin-4-yloxy)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No. B1292759
CAS RN: 954228-57-0
M. Wt: 278.35 g/mol
InChI Key: AREYBAUQIHNEEM-UHFFFAOYSA-N
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Description

The compound "3-(Pyridin-4-yloxy)-piperidine-1-carboxylic acid tert-butyl ester" is a chemical entity that appears to be related to a class of compounds that have been synthesized for various applications in medicinal chemistry and organic synthesis. The tert-butyl ester group is a common protecting group used in organic synthesis, particularly for carboxylic acids, due to its stability and ease of removal under acidic conditions.

Synthesis Analysis

The synthesis of related pyrrole and pyridine derivatives has been reported in the literature. For instance, a one-step continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones has been developed, which also includes in situ hydrolysis of tert-butyl esters . Additionally, a regioselective and transition-metal-free method for synthesizing 3,4-disubstituted pyridine derivatives with a tert-butyl group at the 4-position has been described, starting from 3-substituted pyridine precursors . These methods highlight the versatility of tert-butyl esters in facilitating the synthesis of complex nitrogenous compounds.

Molecular Structure Analysis

The molecular structure of compounds containing tert-butyl ester groups has been studied using various analytical techniques. For example, the crystal structure of a tert-butyl piperazine-1-carboxylate derivative has been determined, revealing the conformation of the piperazine ring and the dihedral angles between different aromatic systems in the molecule . Similarly, the structure of a pyridine-3-carboxylic acid derivative with a tert-butyl ester group has been confirmed by spectroscopic methods and X-ray diffraction .

Chemical Reactions Analysis

Tert-butyl esters are known to participate in a variety of chemical reactions. They can undergo hydrolysis to yield the corresponding carboxylic acids, as demonstrated in the synthesis of pyrrole-3-carboxylic acids . Additionally, the tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid has been shown to react with singlet oxygen to form peroxidic intermediates, which can then couple with nucleophiles to yield substituted pyrroles . These reactions underscore the reactivity of tert-butyl esters in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl ester derivatives can be elucidated through computational and experimental studies. Density functional theory (DFT) calculations, along with experimental techniques like FT-IR, NMR, and MS, have been used to study the properties of nitrogenous compounds containing tert-butyl ester groups . These studies provide insights into the molecular electrostatic potential, frontier molecular orbitals, and other physicochemical properties of the compounds.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, if it’s intended to be a drug, it might interact with certain biological targets to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. These would typically be assessed through laboratory testing and safety data sheets .

Future Directions

The future directions for this compound could involve further studies to better understand its properties, potential applications (e.g., in drug development), and safety profile .

properties

IUPAC Name

tert-butyl 3-pyridin-4-yloxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-15(2,3)20-14(18)17-10-4-5-13(11-17)19-12-6-8-16-9-7-12/h6-9,13H,4-5,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AREYBAUQIHNEEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)OC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyridin-4-yloxy)-piperidine-1-carboxylic acid tert-butyl ester

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